molecular formula C25H23FN2O5 B15099650 3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B15099650
M. Wt: 450.5 g/mol
InChI Key: NGZNYGUYBLAYFT-MRCUWXFGSA-N
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Description

3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 3-fluoro-4-methylbenzoic acid and oxolan-2-ylmethylamine. These intermediates undergo a series of reactions, including condensation, cyclization, and spirocyclization, under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be facilitated by acidic or basic conditions, forming additional ring structures.

Scientific Research Applications

3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating specific biological pathways. The fluorinated benzoyl group can enhance binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its fluorinated benzoyl group, which imparts unique chemical and biological properties. Similar compounds include:

    3-fluoro-4-methoxybenzoic acid: Used in drug synthesis and as a building block in organic chemistry.

    3-fluoro-4-methoxyphenylboronic acid: Utilized in cross-coupling reactions and medicinal chemistry.

This compound’s unique structure and reactivity make it a valuable asset in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(4'E)-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-methyl-1'-(oxolan-2-ylmethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H23FN2O5/c1-14-9-10-15(12-18(14)26)21(29)20-22(30)23(31)28(13-16-6-5-11-33-16)25(20)17-7-3-4-8-19(17)27(2)24(25)32/h3-4,7-10,12,16,29H,5-6,11,13H2,1-2H3/b21-20-

InChI Key

NGZNYGUYBLAYFT-MRCUWXFGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CC5CCCO5)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CC5CCCO5)O)F

Origin of Product

United States

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